molecular formula C15H18N4O3S B420531 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide CAS No. 312750-33-7

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B420531
CAS No.: 312750-33-7
M. Wt: 334.4g/mol
InChI Key: PQMAODUFYFVUJR-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the pyrimidine ring and the sulfonamide group in its structure contributes to its biological activity.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide are currently unknown. The compound is a derivative of pyrimidine , a basic structure in many important biomolecules, suggesting potential interactions with various biological targets.

Mode of Action

As a pyrimidine derivative , it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the target’s function.

Biochemical Pathways

Given its structural similarity to pyrimidine , it may potentially influence pathways involving pyrimidine metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under suitable conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide is unique due to its specific structural features, such as the presence of the 4,6-dimethylpyrimidine ring, which may contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-14(20)18-12-5-7-13(8-6-12)23(21,22)19-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMAODUFYFVUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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